2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine
Description
2-(2,4,7-Trimethyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative characterized by methyl groups at the 2-, 4-, and 7-positions of the indole ring. Its molecular formula is C₁₅H₂₀N₂O₄ (as the oxalic acid salt), with a molecular weight of 292.34 g/mol and CAS number 1177351-67-5 . This compound is of interest in medicinal chemistry due to the structural versatility of indole derivatives in modulating receptor interactions, particularly with serotonin-related targets.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-8-4-5-9(2)13-12(8)11(6-7-14)10(3)15-13/h4-5,15H,6-7,14H2,1-3H3 |
InChI Key |
SMLQKDDUCVBWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Methylation: The indole ring is then methylated at positions 2, 4, and 7 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Indole derivatives with oxidized functional groups.
Reduction: Reduced forms of the indole compound.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and research findings for 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine and its analogs:
*Oxalic acid salt form.
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- Methyl groups (e.g., in 2,4,7-trimethyl and 2,5-dimethyl analogs) increase lipophilicity, favoring blood-brain barrier penetration .
- Methoxy groups (e.g., 4,7-dimethoxy) improve water solubility but reduce membrane permeability compared to methylated analogs .
- Halogenation (e.g., Cl in 4,6-dichloro derivative) enhances metabolic stability and electronic effects, making it suitable for antimicrobial applications .
Electron-withdrawing groups (e.g., -CF₃O) reduce electron density, altering binding affinity and selectivity .
Substitution at the 1-position (e.g., 5-methoxy-1-methyl analog) may sterically block N1-H bonding, affecting receptor binding .
Biological Activity: The trifluoromethoxy derivative’s stability and lipophilicity make it a candidate for prolonged CNS activity . Chlorinated analogs (e.g., 4,6-dichloro) show promise in non-CNS applications due to enhanced chemical inertness .
Research Findings:
- Synthetic Accessibility : Methylated tryptamines like the 2,4,7-trimethyl derivative are typically synthesized via Fischer indoleization or palladium-catalyzed cross-coupling, with yields influenced by steric hindrance from substituents .
- Pharmacological Screening : Dimethyl and trimethyl analogs demonstrate varied affinity for 5-HT₁A and 5-HT₂A receptors, with positional isomerism significantly altering potency .
- Solubility Challenges : Highly methylated derivatives (e.g., 2,4,7-trimethyl) often require salt formation (e.g., oxalate) for improved aqueous solubility in preclinical studies .
Biological Activity
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine, a compound with a unique trimethylated indole structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C13H18N2, with a molecular weight of approximately 202.3 g/mol. Its structure features a trimethylated indole ring that plays a crucial role in its biological activity.
Research indicates that this compound acts primarily through modulation of serotonin receptors. Its structural similarity to serotonin suggests it may influence mood and behavior by binding selectively to various serotonin receptor subtypes. This interaction can lead to significant neuroprotective effects and potential antidepressant properties.
Neuroprotective Effects
Studies have shown that this compound exhibits potential benefits in treating neurodegenerative diseases. It may help to protect neurons from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's and Parkinson's diseases.
Antidepressant Properties
Given its interaction with serotonin receptors, this compound has been evaluated for its antidepressant-like effects in animal models. It has been shown to improve mood-related behaviors, suggesting its utility in managing depression.
Antioxidant Activity
The compound also displays antioxidant properties, contributing to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it may help mitigate cellular damage associated with various diseases.
Study on Serotonin Modulation
A study investigated the binding affinity of this compound at different serotonin receptor subtypes. Results indicated that the compound has a higher affinity for the 5-HT1A receptor compared to other subtypes. This selectivity underscores its potential as a targeted therapeutic agent for mood disorders.
Neuroprotective Mechanisms
In vitro studies demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress. The compound was found to upregulate the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor), further supporting its role in neuroprotection.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features | Notable Activities |
|---|---|---|---|
| Serotonin | Serotonin | Naturally occurring neurotransmitter | Regulates mood and behavior |
| Tryptamine | Tryptamine | Precursor to serotonin | Involved in various biological processes |
| Indole-3-acetic acid | Indole-3-acetic acid | Plant hormone | Regulates growth and development in plants |
The unique methylation pattern of this compound enhances its pharmacological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
